molecular formula C7H7Cl2NO B14031793 2,3-Dichloro-4-(methoxymethyl)pyridine

2,3-Dichloro-4-(methoxymethyl)pyridine

Katalognummer: B14031793
Molekulargewicht: 192.04 g/mol
InChI-Schlüssel: BXYNOJQJWMCYQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dichloro-4-(methoxymethyl)pyridine is a chemical compound with the molecular formula C7H7Cl2NO. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two chlorine atoms at the 2 and 3 positions and a methoxymethyl group at the 4 position of the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-(methoxymethyl)pyridine typically involves the chlorination of 4-(methoxymethyl)pyridine. One common method is the reaction of 4-(methoxymethyl)pyridine with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, leading to the substitution of hydrogen atoms at the 2 and 3 positions with chlorine atoms.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dichloro-4-(methoxymethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 2 and 3 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of 4-(methoxymethyl)pyridine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atoms.

    Oxidation: Products include aldehydes or carboxylic acids derived from the methoxymethyl group.

    Reduction: Products include 4-(methoxymethyl)pyridine and other dechlorinated derivatives.

Wissenschaftliche Forschungsanwendungen

2,3-Dichloro-4-(methoxymethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of various functional materials.

Wirkmechanismus

The mechanism of action of 2,3-Dichloro-4-(methoxymethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of chlorine atoms and the methoxymethyl group can influence its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dichloropyridine: Similar in structure but lacks the methoxymethyl group.

    4-(Methoxymethyl)pyridine: Similar but lacks the chlorine atoms at the 2 and 3 positions.

    2,3-Dichloro-5-(methoxymethyl)pyridine: Similar but with the methoxymethyl group at the 5 position instead of the 4 position.

Uniqueness

2,3-Dichloro-4-(methoxymethyl)pyridine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of chlorine atoms and the methoxymethyl group provides distinct chemical properties that can be leveraged in various applications.

Eigenschaften

Molekularformel

C7H7Cl2NO

Molekulargewicht

192.04 g/mol

IUPAC-Name

2,3-dichloro-4-(methoxymethyl)pyridine

InChI

InChI=1S/C7H7Cl2NO/c1-11-4-5-2-3-10-7(9)6(5)8/h2-3H,4H2,1H3

InChI-Schlüssel

BXYNOJQJWMCYQR-UHFFFAOYSA-N

Kanonische SMILES

COCC1=C(C(=NC=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.